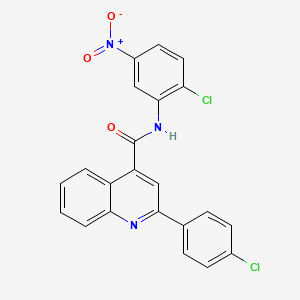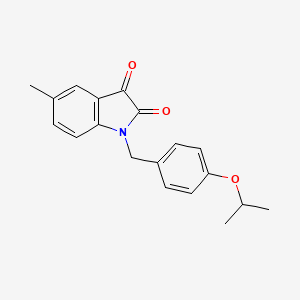![molecular formula C15H17F3N2O4 B4645770 1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-METHOXYPHENOXY)-1-PROPANONE](/img/structure/B4645770.png)
1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-METHOXYPHENOXY)-1-PROPANONE
Vue d'ensemble
Description
1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-METHOXYPHENOXY)-1-PROPANONE is a complex organic compound that features a pyrazole ring substituted with hydroxy, methyl, and trifluoromethyl groups, as well as a methoxyphenoxy group attached to a propanone backbone
Méthodes De Préparation
The synthesis of 1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-METHOXYPHENOXY)-1-PROPANONE involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride under reflux conditions in a methanol-water mixture . The resulting intermediate is then subjected to further functionalization to introduce the hydroxy, methyl, and trifluoromethyl groups.
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of flow chemistry techniques and advanced purification methods such as distillation and chromatography .
Analyse Des Réactions Chimiques
1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-METHOXYPHENOXY)-1-PROPANONE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the propanone backbone can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common reagents and conditions used in these reactions include organic solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF), as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .
Applications De Recherche Scientifique
1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-METHOXYPHENOXY)-1-PROPANONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies and drug discovery.
Medicine: It has potential therapeutic applications due to its ability to modulate specific molecular pathways, which could lead to the development of new treatments for diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation
Mécanisme D'action
The mechanism of action of 1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-METHOXYPHENOXY)-1-PROPANONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s trifluoromethyl group enhances its binding affinity to these targets, while the hydroxy and methoxy groups facilitate specific interactions with active sites. These interactions can modulate the activity of enzymes and receptors, leading to changes in cellular pathways and physiological effects .
Comparaison Avec Des Composés Similaires
1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-METHOXYPHENOXY)-1-PROPANONE can be compared with other similar compounds, such as:
5-Hydroxy-1-methyl-3-(trifluoromethyl)pyrazole: This compound shares the pyrazole ring and trifluoromethyl group but lacks the methoxyphenoxy and propanone moieties.
[5-Hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydropyrazol-1-yl]-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone: This compound has a similar pyrazole ring structure but includes additional aromatic rings and functional groups.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not found in other similar compounds.
Propriétés
IUPAC Name |
1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(4-methoxyphenoxy)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O4/c1-9-8-14(22,15(16,17)18)20(19-9)13(21)10(2)24-12-6-4-11(23-3)5-7-12/h4-7,10,22H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHONIHHRTZBEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C(C)OC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-3-{3-[(2-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-1-[4-(1H-IMIDAZOL-1-YL)PHENYL]-2-PROPEN-1-ONE](/img/structure/B4645691.png)
![N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-1-(ethylsulfonyl)piperidine-3-carbohydrazide](/img/structure/B4645698.png)
![N-[4-(benzylamino)-4-oxobutyl]pyridine-3-carboxamide](/img/structure/B4645706.png)
![2-[(2-furylmethyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B4645716.png)

![ethyl 2-{[2-(2,4-difluorophenoxy)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4645725.png)
![N-(3,5-dimethylphenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4645732.png)



![methyl 5-[(dimethylamino)carbonyl]-2-[(4-methoxy-3-nitrobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4645760.png)

![N-[2-(acetylamino)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B4645781.png)
![diethyl 3-methyl-5-{[(4-nitrophenyl)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4645792.png)
